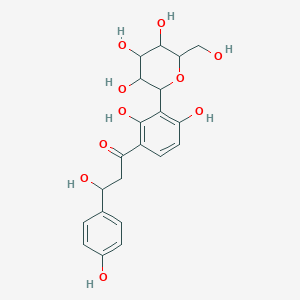

Pterosupin

Description

Properties

Molecular Formula |

C21H24O10 |

|---|---|

Molecular Weight |

436.4 g/mol |

IUPAC Name |

1-[2,4-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-3-hydroxy-3-(4-hydroxyphenyl)propan-1-one |

InChI |

InChI=1S/C21H24O10/c22-8-15-18(28)19(29)20(30)21(31-15)16-12(24)6-5-11(17(16)27)14(26)7-13(25)9-1-3-10(23)4-2-9/h1-6,13,15,18-25,27-30H,7-8H2 |

InChI Key |

PXLWOFBAEVGBOA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)C2=C(C(=C(C=C2)O)C3C(C(C(C(O3)CO)O)O)O)O)O)O |

Synonyms |

pterosupin |

Origin of Product |

United States |

Natural Occurrence and Biosynthesis of Pterosupin

Botanical Sources of Pterosupin (B1219496)

Primary Sources: Pterocarpus marsupium and Related Species

The principal botanical source of this compound is Pterocarpus marsupium, a deciduous tree commonly known as the Indian Kino Tree or Vijaysar, belonging to the Fabaceae family. ijpsjournal.comayushdhara.in This tree is native to India, Nepal, and Sri Lanka. ijpsjournal.comlu.lv Various parts of P. marsupium, including the heartwood, bark, leaves, and flowers, have been found to contain a rich array of phytochemicals. ijpsjournal.comayushdhara.in

This compound, along with other significant phenolic constituents like marsupsin (B1215608) and pterostilbene (B91288), has been isolated from the heartwood of P. marsupium. ijpsjournal.comphcogrev.comphytojournal.com The heartwood is particularly recognized for its medicinal properties and is a primary source for the extraction of these bioactive compounds. phytojournal.comipef.br Research has also identified this compound in the roots of P. marsupium. researchgate.netayurvediccommunity.com The oleo-resin exudates from this species also contain this compound. nih.gov

While Pterocarpus marsupium is the most extensively studied source, other species within the Pterocarpus genus are also of interest, though specific data on this compound in these related species is less comprehensive. The genus Pterocarpus encompasses over 70 species, many of which are used in traditional medicine, suggesting a potential for the presence of similar bioactive compounds. nih.gov

Occurrence in Other Plant Genera (e.g., Medicago, Ziziphus)

Beyond the Pterocarpus genus, this compound has been identified in other plant genera. Notably, it has been isolated from the roots of Medicago truncatula, a species of the Fabaceae family. researchgate.netgenome.jp This discovery was the first time this compound was identified in this species. nih.gov

Additionally, this compound has been tentatively identified in the bark and leaves of Ziziphus mauritiana Lam., a member of the Rhamnaceae family. mdpi.com The Ziziphus genus comprises about 100 species distributed across tropical and subtropical regions. efloras.org These plants are known to be rich in active ingredients like triterpenoids. nih.gov

This compound as a Constituent of Complex Phytochemical Mixtures

Co-occurrence with Other Bioactive Compounds (e.g., Flavonoids, Stilbenes)

The heartwood of P. marsupium is a rich source of polyphenolic compounds. taylorandfrancis.com Key compounds found alongside this compound include:

Stilbenes : Pterostilbene is a dominant and well-known stilbene (B7821643) found in P. marsupium. phcogrev.comtaylorandfrancis.comresearchgate.net

Flavonoids : A diverse group of flavonoids are present, including marsupsin, liquiritigenin (B1674857), isoliquiritigenin, (-)-epicatechin (B1671481), garbanzol, and 7,4'-dihydroxyflavone. ijpsjournal.comphcogrev.comtaylorandfrancis.comresearchgate.netusp.org

Other Phenolic Compounds : p-hydroxybenzaldehyde has also been isolated from the heartwood. phcogrev.comresearchgate.net

The roots of P. marsupium also contain a similar array of compounds, including pseudobaptigenin, liquiritigenin, isoliquiritigenin, garbanzol, and 5-deoxy-kaempferol. researchgate.netayurvediccommunity.com

In Medicago truncatula roots, this compound is found with other phenolic glycosides, vicenin-2, and hovetrichoside C. researchgate.netnih.gov In Ziziphus mauritiana, it is found alongside flavonoids such as luteolin (B72000) and myricetin-3-O-rhamnoside, as well as alkaloids like magnoflorine. mdpi.com

The co-occurrence of these compounds is significant, as the biological effects of plant extracts are often attributed to the synergistic or additive actions of multiple constituents.

Table of Co-occurring Compounds in Pterocarpus marsupium

| Compound Class | Specific Compound | Plant Part |

|---|---|---|

| Stilbenes | Pterostilbene | Heartwood, Bark |

| Resveratrol | Leaves, Bark | |

| Flavonoids | Marsupsin | Heartwood |

| Liquiritigenin | Heartwood, Roots | |

| Isoliquiritigenin | Heartwood, Roots | |

| (-)-Epicatechin | Heartwood, Bark | |

| Garbanzol | Heartwood, Roots | |

| Pseudobaptigenin | Roots | |

| Other Phenolic Compounds | p-hydroxybenzaldehyde | Heartwood, Roots |

| Kinotannic acid | Heartwood | |

| Sesquiterpenes | Beta-eudesmol | Heartwood |

Mechanistic Aspects of this compound Biosynthesis

Enzymatic Pathways Involved in this compound Formation

The precise enzymatic pathways leading to the biosynthesis of this compound have not been fully elucidated. However, based on its chemical structure—a C-glycosyl-β-hydroxydihydrochalcone—and the known biosynthetic pathways of related flavonoids and stilbenes, some inferences can be made. researchgate.net

The biosynthesis of the core chalcone (B49325) structure is a well-established pathway in plants, starting from phenylalanine via the phenylpropanoid pathway to produce a p-coumaroyl-CoA starter unit. This is followed by the sequential addition of three malonyl-CoA units catalyzed by chalcone synthase (CHS), a key enzyme in flavonoid biosynthesis.

The formation of the β-hydroxy group and the C-glycosylation are subsequent modifications. The hydroxylation at the β-position of the dihydrochalcone (B1670589) is likely catalyzed by a specific hydroxylase. C-glycosylation, the attachment of a glucose moiety to a carbon atom of the aglycone, is catalyzed by C-glycosyltransferases (CGTs). These enzymes utilize a nucleotide-activated sugar donor, typically UDP-glucose.

While the specific enzymes responsible for these steps in this compound biosynthesis have not been isolated and characterized, the genetic and biochemical machinery for these types of reactions is known to exist in plants. For instance, the phenylpropanoid pathway is a precursor for a vast array of plant secondary metabolites. nih.gov The study of gene clusters and multifunctional enzymes, such as the AROM complex in fungi for the shikimate pathway, provides a model for how related biosynthetic steps can be coordinated. frontiersin.org

Further research, potentially involving transcriptomics and metabolomics of this compound-producing plants like P. marsupium, could help to identify the specific genes and enzymes involved in its biosynthesis. frontiersin.org

Precursor Identification and Metabolic Flux Analysis

The biosynthesis of this compound involves precursors from primary metabolic pathways, channeled through the general phenylpropanoid and polyketide pathways.

Precursor Identification

The molecular structure of this compound points to its specific biosynthetic origins. As a flavonoid-type compound, its carbon skeleton is derived from two main pathways:

The Shikimate Pathway : This pathway produces the aromatic amino acid phenylalanine, which is the initial precursor for the entire phenylpropanoid pathway. biorxiv.orgmdpi.com Through a series of enzymatic steps, including deamination by phenylalanine ammonia (B1221849) lyase (PAL), phenylalanine is converted into cinnamic acid and subsequently to p-coumaric acid. biorxiv.org This portion forms the B-ring and the three-carbon bridge of the chalcone backbone.

The Malonate/Acetate (B1210297) Pathway : This pathway provides malonyl-CoA units. The enzyme chalcone synthase then catalyzes the condensation of one molecule of p-coumaroyl-CoA (from the phenylpropanoid pathway) with three molecules of malonyl-CoA to form the basic C15 chalcone skeleton. mdpi.com

Following the formation of the chalcone backbone, a series of modification reactions, including hydroxylation, reduction, and glycosylation, occur to yield the final this compound molecule. A key feature of this compound is its nature as a C-glycoside, meaning a glucose molecule is attached directly to the chalcone framework via a stable carbon-carbon bond. researchgate.net

Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful analytical technique used to quantify the rates (fluxes) of reactions within a metabolic network in a living cell. nih.govrsc.org It provides a detailed snapshot of cellular physiology by tracking the flow of metabolites through various pathways. nih.govcreative-proteomics.com A common and highly informative method is ¹³C-Metabolic Flux Analysis (¹³C-MFA), which involves feeding the biological system a substrate labeled with the stable isotope ¹³C, such as ¹³C-glucose or ¹³C-phenylalanine. nih.govnih.gov By measuring the pattern of ¹³C incorporation into downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can deduce the activities of specific enzymes and the flow of carbon through the network. nih.gov

While MFA is a critical tool for studying plant biosynthetic pathways, specific studies applying MFA to elucidate the metabolic flux of the this compound pathway in Pterocarpus marsupium are not prominently available in the reviewed literature. Theoretically, such an analysis would provide quantitative data on the rate of this compound production and identify potential bottlenecks or regulatory points in its biosynthesis.

Table 2: Principles of Metabolic Flux Analysis (MFA)

| Principle | Description | Source(s) |

|---|---|---|

| Objective | To quantify the rates (fluxes) of intracellular metabolic pathways. | nih.govrsc.org |

| Methodology | Involves using stoichiometric models of metabolic networks combined with experimental data. | nih.gov |

| ¹³C-MFA | A common technique where ¹³C-labeled substrates (e.g., glucose) are introduced to a biological system. | nih.govrsc.org |

| Measurement | The distribution of the ¹³C isotope in various metabolites is measured, typically by Mass Spectrometry or NMR. | nih.gov |

| Output | Provides a quantitative map of carbon flow through the cell, revealing the activity of different pathways. | creative-proteomics.com |

Role of this compound in Plant Metabolism and Defense Mechanisms (e.g., phenylpropanoids)

As a secondary metabolite, this compound is not involved in the primary life-sustaining processes of the plant, such as growth and photosynthesis. revistabionatura.com Instead, its role is associated with the plant's ability to interact with and defend itself against its environment. revistabionatura.comscitechnol.com this compound belongs to the phenylpropanoid class, a group of compounds central to plant defense strategies. biorxiv.orgmdpi.com

The defensive functions of phenylpropanoids and flavonoids like this compound are diverse and crucial for plant survival:

Antimicrobial Activity : Many flavonoids and related phenolics function as phytoalexins, which are compounds synthesized by plants in response to fungal or bacterial infection. researchgate.netmdpi.com These molecules can inhibit the growth of pathogens, helping to protect the plant from disease. scitechnol.com

Deterrence of Herbivores : Secondary metabolites often act as feeding deterrents or toxins to insects and other herbivores. scitechnol.comnih.gov The accumulation of these compounds in plant tissues, such as the heartwood, can make them less palatable and more resistant to attack. taylorandfrancis.com

Antioxidant Properties : Phenolic compounds are effective antioxidants due to their chemical structure. ontosight.ai They can scavenge harmful reactive oxygen species (ROS) that are generated during times of biotic (e.g., pathogen attack) or abiotic (e.g., high UV radiation) stress. biorxiv.orgscitechnol.com This antioxidant activity protects the plant's cells from oxidative damage.

Structural Defense : The phenylpropanoid pathway is the source of precursors for lignin (B12514952), a complex polymer that provides mechanical strength to the plant cell wall. mdpi.comnih.gov A robust, lignified cell wall presents a formidable physical barrier to invading pathogens and insects. nih.gov While this compound itself is not a structural component, its biosynthesis is intrinsically linked to the pathway that fortifies the plant's physical defenses.

The synthesis of these defensive compounds is often induced or increased when a plant detects a threat, forming a dynamic and responsive protective system. nih.govfrontiersin.org The presence of this compound in Pterocarpus marsupium is part of this sophisticated chemical defense arsenal.

Table 3: Defensive Roles of Phenylpropanoids in Plants

| Defense Mechanism | Description | Source(s) |

|---|---|---|

| Phytoalexin Response | Production of antimicrobial compounds to inhibit pathogen growth upon infection. | researchgate.netmdpi.com |

| Anti-herbivory | Acting as toxins or deterrents to prevent consumption by insects and animals. | scitechnol.comnih.gov |

| UV Protection | Accumulation in epidermal cells to absorb harmful UV-B radiation. | biorxiv.org |

| Antioxidant Shield | Neutralizing reactive oxygen species (ROS) generated during periods of stress. | scitechnol.comontosight.ai |

| Structural Support | Providing precursors for lignin synthesis, which strengthens cell walls against physical penetration. | mdpi.comnih.gov |

Advanced Analytical Methodologies for Pterosupin Research

Extraction and Isolation Techniques for Pterosupin (B1219496) from Biological Matrices

The initial and most critical step in this compound research is its efficient extraction and subsequent isolation from the plant matrix, primarily the heartwood of Pterocarpus marsupium. ptfarm.pl The choice of extraction and isolation method significantly impacts the yield and purity of the final compound.

The yield of this compound and related phenolic compounds is heavily dependent on the extraction method and parameters. Both conventional and non-conventional extraction techniques have been explored and optimized to maximize the recovery of these target compounds.

Conventional methods such as maceration, infusion, decoction, and percolation have been systematically evaluated. ptfarm.plpjps.pk Studies comparing these methods have shown that percolation can provide a higher yield compared to other conventional techniques. ptfarm.pl However, non-conventional methods, particularly ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), have demonstrated superior efficiency. ptfarm.plpjps.pk

Optimization of these modern techniques involves a systematic variation of key parameters. For instance, in a study optimizing UAE for a related compound, pterostilbene (B91288), Response Surface Methodology (RSM) was employed. japsonline.combibliomed.org The optimal conditions were identified as a solvent-to-solid ratio of 10:1 v/w, a soaking time of 20 minutes, and a sonication time of 10 minutes, resulting in a significantly higher yield. japsonline.combibliomed.org Similarly, for MAE, optimization of factors like extraction time and microwave power has been shown to dramatically increase the extraction yield. ptfarm.pl Research has indicated that MAE can provide the highest extraction yield among the compared methods. ptfarm.pl

Table 1: Comparison of Extraction Methods for Phytochemicals from Pterocarpus marsupium

| Extraction Method | Solvent | Key Findings | Reference |

|---|---|---|---|

| Percolation | Aqueous, Ethanolic | Highest yield among conventional methods. | ptfarm.pl |

| Ultrasound-Assisted Extraction (UAE) | Aqueous, Ethanolic | Aqueous UAE extract showed consistent and significant biological activity. | pjps.pk |

Following extraction, preparative chromatography is essential for isolating this compound in high purity. rssl.com This technique is designed to handle larger quantities of sample compared to analytical chromatography, with the goal of collecting the compound of interest. rssl.com

Column chromatography is a fundamental and widely used preparative technique. journalagent.comnih.gov In this method, the crude extract is loaded onto a column packed with a solid stationary phase, such as silica (B1680970) gel. A mobile phase, a solvent or a mixture of solvents, is then passed through the column. journalagent.com Separation occurs as different components of the mixture travel through the column at different rates based on their affinity for the stationary and mobile phases. journalagent.comnih.gov For the isolation of phenolic compounds from Pterocarpus species, solvent systems with varying polarities, such as combinations of hexane, ethyl acetate (B1210297), and acetic acid, are often employed to achieve effective separation. phytopharmajournal.com

Centrifugal Partition Chromatography (CPC) is another advanced preparative technique used for the separation and purification of natural products like flavonoids. researchgate.net CPC is a liquid-liquid chromatography technique that avoids the use of a solid support, which can sometimes cause irreversible adsorption of the sample. researchgate.net In one study, CPC with a two-phase solvent system of n-hexane-ethyl acetate-methanol-water was successfully used to separate several flavonoids from a Pterocarpus species extract in a single run. researchgate.net

The success of preparative chromatography relies on careful method development, including optimizing the mobile phase composition, flow rate, and sample loading to maximize resolution and purity of the isolated this compound. lcms.cz

Optimization of Extraction Protocols

Qualitative and Quantitative Analysis of this compound

Once isolated, or for profiling within a complex extract, a suite of advanced analytical techniques is employed for the qualitative and quantitative analysis of this compound.

Chromatographic methods are the cornerstone for the analytical profiling of this compound and related compounds. ijpsjournal.com

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of phenolic compounds. researchgate.netmdpi.com Reversed-phase HPLC (RP-HPLC) methods, often using a C18 column, are commonly developed. mdpi.comrjptonline.org A mobile phase typically consisting of a mixture of acetonitrile (B52724) and water allows for the separation of compounds based on their hydrophobicity. mdpi.comrjptonline.org Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. rjptonline.org HPLC methods have been validated for accuracy, precision, linearity, and sensitivity for compounds like pterostilbene. rjptonline.org

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over HPLC, utilizing columns with smaller particle sizes (<2 µm). ijsrtjournal.com This results in dramatically increased resolution, speed, and sensitivity. ijsrtjournal.com UPLC systems operate at much higher pressures than HPLC systems, enabling faster analysis times without compromising separation efficiency. ijsrtjournal.com This technique is particularly valuable for complex extracts, allowing for better separation of closely related compounds. lcms.cz

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers rapid and efficient separation. phytopharmajournal.com It is particularly useful for the fingerprinting and quality control of herbal extracts. ijpsjournal.comnih.gov For analysis, the sample is applied to an HPTLC plate coated with a stationary phase like silica gel. nih.gov The plate is then developed in a chamber with a suitable mobile phase, such as a mixture of toluene, ethyl acetate, methanol (B129727), and formic acid. nih.gov Visualization under UV light at different wavelengths (e.g., 254 nm and 366 nm) allows for the identification of compounds based on their retardation factor (Rf) values. phytopharmajournal.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique used to identify volatile and semi-volatile compounds. ifgtbenvis.inresearchgate.net In GC-MS, the sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. ifgtbenvis.in The mass spectrometer provides information on the mass-to-charge ratio of the compound fragments, which allows for its identification by comparing the fragmentation pattern with spectral libraries like NIST. ifgtbenvis.insdiarticle4.com GC-MS analysis of Pterocarpus extracts has revealed the presence of numerous phytochemicals. phytopharmajournal.comifgtbenvis.in

Table 2: Chromatographic Techniques for this compound Analysis

| Technique | Principle | Typical Application | Reference |

|---|---|---|---|

| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative analysis and routine quality control. | mdpi.comrjptonline.org |

| UPLC | Similar to HPLC but with smaller particle size columns for higher efficiency. | High-resolution separation of complex mixtures, rapid analysis. | ijsrtjournal.com |

| HPTLC | Planar chromatography for simultaneous analysis of multiple samples. | Phytochemical fingerprinting and quality control of extracts. | phytopharmajournal.comijpsjournal.com |

| GC-MS | Separation of volatile compounds in a gas phase followed by mass detection. | Identification of volatile and semi-volatile constituents in extracts. | ifgtbenvis.inresearchgate.net |

Mass spectrometry (MS), especially when coupled with liquid chromatography, is an indispensable tool for the structural elucidation and sensitive quantification of this compound and other phytochemicals. researchgate.net

Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS/MS) is a high-resolution mass spectrometry technique. mdpi.comnih.gov It provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound. nih.gov The QTOF analyzer enables tandem MS (MS/MS) experiments, where a specific ion is selected and fragmented to produce a characteristic fragmentation pattern. nih.gov This fragmentation data is crucial for structural elucidation. nih.gov HPLC-ESI-QTOF-MS/MS methods have been successfully developed for the dereplication and identification of dozens of phytochemicals in Pterocarpus marsupium heartwood, including phenolic constituents like marsupsin (B1215608), this compound, and pterostilbene. researchgate.net

Triple Quadrupole-Linear Ion Trap Mass Spectrometry (QqQ-LIT-MS/MS) is a hybrid system that combines the quantitative capabilities of a triple quadrupole instrument with the qualitative power of a linear ion trap. sciex.com The triple quadrupole can be operated in Multiple Reaction Monitoring (MRM) mode, which offers exceptional sensitivity and selectivity for quantification. sciex.com The linear ion trap functionality allows for sensitive full scan MS/MS and even MS³ experiments, providing detailed structural information. sciex.com UPLC-ESI-QqQLIT-MS/MS methods have been developed and validated for the simultaneous determination of multiple bioactive compounds in Pterocarpus marsupium. researchgate.net

Spectroscopic techniques provide fundamental information about the chemical structure of this compound. ggpgcs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for the complete structural elucidation of organic molecules. ¹H-NMR provides information about the number and types of protons and their neighboring atoms, while ¹³C-NMR provides information about the carbon skeleton. google.comresearchgate.net For instance, the ¹H-NMR spectrum of a related flavone (B191248) showed characteristic signals in the aromatic region, and specific couplings helped to determine the substitution pattern on the aromatic rings. google.com

Ultraviolet-Visible (UV) Spectroscopy : UV spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic rings in this compound. google.comnih.gov The wavelength of maximum absorbance (λmax) can provide clues about the compound's structure. ggpgcs.com The addition of shift reagents, like sodium acetate (NaOAc), can cause a shift in the λmax, which helps to identify the position of free hydroxyl groups on the flavonoid skeleton. google.com

Infrared (IR) Spectroscopy : Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. researchgate.netnih.gov The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies. Characteristic absorption bands in the FTIR spectrum can confirm the presence of hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups, which are key features of the this compound structure. google.comnih.gov

Table 3: Spectroscopic Data for Characterization of Related Flavonoids

| Technique | Information Provided | Example Observation | Reference |

|---|---|---|---|

| NMR | Detailed structural information (carbon-hydrogen framework). | ¹H-NMR signals in the aromatic region and coupling constants indicating substitution patterns. | google.com |

| UV | Presence of chromophores and conjugation. | Bathochromic shift in λmax upon addition of NaOAc, indicating a free C-7 hydroxyl group. | google.com |

| FTIR | Identification of functional groups. | Characteristic absorption bands for hydroxyl (O-H), carbonyl (C=O), and phenyl groups. | google.comnih.gov |

Mass Spectrometry Approaches for this compound Identification and Elucidation (e.g., ESI-QTOF-MS/MS, QqQ-LIT-MS/MS)

Development and Validation of Robust Analytical Methods for this compound in Research Samples

The accurate and reliable quantification of this compound in complex matrices, such as plant extracts and biological samples, is fundamental for research into its properties and potential applications. The development of robust analytical methods is a critical process that ensures the data generated is specific, precise, and reproducible. researchgate.net This process involves selecting an appropriate analytical technique, optimizing the various parameters to achieve satisfactory separation and detection of the target analyte, and subsequently validating the method according to international guidelines to demonstrate its suitability for the intended purpose. ujpronline.comeuropa.eu

Bioactive constituents from Pterocarpus marsupium, the primary natural source of this compound, include the dihydrochalcone (B1670589) this compound itself, as well as other phenolic compounds like (-)-epicatechin (B1671481), marsupin, and pterostilbene. researchgate.netresearchgate.net Therefore, analytical methods must be highly selective to differentiate and accurately measure this compound in the presence of these and other related compounds. High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are among the most powerful and widely used techniques for this purpose. researchgate.netijpsjournal.com

High-Performance Liquid Chromatography (HPLC)

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a premier technique for the quantitative analysis of phenolic compounds isolated from plant extracts. rjptonline.org The method separates compounds based on their polarity, utilizing a non-polar stationary phase and a polar mobile phase. researchgate.net For the analysis of constituents from Pterocarpus marsupium, a C18 column is frequently employed. rjptonline.org The development of a stable, indicating RP-HPLC method is crucial for the accurate estimation of these compounds. rjptonline.org

While specific methods exclusively for this compound are not extensively detailed, methods developed for its co-occurring analogue, pterostilbene, provide a strong framework for its analysis. These methods are typically validated according to the International Conference on Harmonisation (ICH) Q2(R1) guidelines. rjptonline.orgmdpi.com

Table 1: Example of RP-HPLC Method Parameters for Analysis of Pterocarpus marsupium Constituents

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Agilent 1260 Infinity HPLC | rjptonline.org |

| Column | ACE C-18 Column (150 x 4.6mm, 3µm) | rjptonline.org |

| Mobile Phase | Water: Acetonitrile (35:65 v/v) | rjptonline.org |

| Flow Rate | 1.0 mL/min | rjptonline.orgmdpi.com |

| Detection Wavelength | 306 nm | ijpsjournal.comrjptonline.org |

| Run Time | 6 minutes | rjptonline.org |

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is an advanced iteration of thin-layer chromatography that offers high sample throughput, efficiency, and sensitivity, with detection limits often in the picogram range. slideshare.net It is particularly useful for the rapid screening and quality control of herbal extracts. ijpsjournal.comijrpb.com The technique involves applying the sample to a high-performance plate, which is then developed in a controlled chamber with a suitable mobile phase. ijrpb.com Post-chromatographic derivatization can be used for the visualization and quantification of separated compounds. ijrpb.com This method is employed for the rapid estimation of phytochemicals in plant materials from Pterocarpus marsupium. ijpsjournal.com

Table 2: General HPTLC Method Parameters

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Pre-coated silica gel aluminum plate 60 F254 | ijrpb.com |

| Sample Application | Automated applicators using micro syringes for precise spotting. | ijrpb.com |

| Mobile Phase | A mixture of solvents, such as chloroform (B151607) and cyclohexane, optimized for the separation of target analytes. | mdpi.com |

| Development | Ascending development in a saturated twin-trough chamber. | ijrpb.com |

| Detection | Densitometric scanning using a UV detector at a specific wavelength (e.g., 254 nm or 306 nm). | mdpi.comijrpb.com |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For unambiguous identification and highly sensitive quantification, LC-MS and its tandem configuration (LC-MS/MS) are the methods of choice. researchgate.netnih.gov These techniques couple the powerful separation capabilities of liquid chromatography with the mass-analyzing capabilities of mass spectrometry. nih.gov A rapid and accurate HPLC-ESI-QTOF-MS/MS method (High-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight-Mass Spectrometry) has been successfully developed for the identification and quantification of bioactive phytochemicals, including marsupsin, this compound, and pterostilbene, in the heartwood of Pterocarpus marsupium. researchgate.net This approach allows for the elucidation of fragmentation pathways, confirming the identity of each compound with high confidence. researchgate.net

Method Validation Findings

Any new or modified analytical method must undergo a thorough validation process to ensure it is fit for its purpose. europa.euibacon.com Validation confirms that the method is linear, accurate, precise, sensitive, and robust. europa.eu The validation parameters are established by regulatory bodies like the ICH. researchgate.net The data from a validated HPLC method for pterostilbene illustrates the required performance characteristics that would also be sought for a this compound-specific method. rjptonline.orgmdpi.com

Linearity : The method demonstrates a direct and proportional relationship between the concentration of the analyte and the instrument's response. A high correlation coefficient (R²) value, typically >0.999, indicates excellent linearity. rjptonline.orgmdpi.com

Accuracy : This is determined by recovery studies, where a known amount of the standard is added to a sample and the percentage recovered is calculated. Recoveries between 98-102% are generally considered acceptable. rjptonline.orgmdpi.com

Precision : This measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD), with values below 2% indicating high precision. rjptonline.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest amount of an analyte in a sample that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. europa.eu These are critical for analyzing trace amounts of the compound. rjptonline.orgmdpi.com

Robustness : This is the ability of the method to remain unaffected by small, deliberate variations in method parameters, demonstrating its reliability for routine use. europa.eurjptonline.org

Table 3: Example of Validation Parameters from a Developed HPLC Method for Pterocarpus marsupium Constituents

| Validation Parameter | Result | Reference |

|---|---|---|

| Linearity Range | 1–75 µg/g | mdpi.com |

| Correlation Coefficient (R²) | 0.9995 | mdpi.com |

| Accuracy (% Recovery) | 98.10–101.93% | mdpi.com |

| Precision (% RSD) | < 2% | rjptonline.org |

| Limit of Detection (LOD) | 2.65 ng/g | mdpi.com |

| Limit of Quantitation (LOQ) | 7.95 ng/g | mdpi.com |

Preclinical Investigation of Pterosupin S Biological Activities and Mechanistic Insights Excluding Human Clinical Data

In Vitro Studies on Pterosupin (B1219496) Bioactivity

In vitro studies utilizing cellular models are crucial for understanding the potential mechanisms of action of natural compounds like this compound before progressing to in vivo investigations. These models offer a controlled environment to assess specific biological activities at the cellular level irb.hr.

Cellular Models for Metabolic Regulation Studies

Cellular models provide valuable insights into how this compound might influence metabolic processes, particularly those related to glucose and lipid homeostasis.

Pancreatic beta cells play a vital role in maintaining glucose homeostasis by producing and releasing insulin (B600854) in response to elevated blood glucose levels nih.govwikipedia.org. Impaired insulin secretion is a characteristic feature of type 2 diabetes nih.gov. While specific studies on this compound's direct effects on glucose uptake and insulin secretion in isolated pancreatic cell lines are not extensively detailed in the provided search results, research on extracts from Pterocarpus marsupium, a source of this compound, has indicated potential in this area scispace.comnih.gov. Studies on P. marsupium extracts have addressed the mechanism of action, including evidence of beta-cell regeneration in the pancreas, insulin release, and insulin-like action scispace.com. Some compounds from P. marsupium, such as (-)-epicatechin (B1671481), have shown insulin-like effects and effects on beta-cell regeneration journalejmp.com. Pterostilbene (B91288), another compound found in P. marsupium alongside this compound, has been shown to potentially increase insulin release from existing beta-cells sciensage.info.

Adipose tissue is a significant site for lipid accumulation and plays a role in whole-body insulin sensitivity researchgate.net. The 3T3-L1 cell line is a widely used in vitro model for studying adipogenesis and lipid accumulation researchgate.netmdpi.com. Studies investigating the effects of Pterocarpus marsupium extract, which contains this compound, on 3T3-L1 adipocytes have revealed a significant attenuation of lipid accumulation during differentiation agrisearch.cn. This suggests that this compound, as a constituent of this extract, may contribute to the observed anti-adipogenic effects. Research on other compounds in adipocyte models, such as pterostilbene in 3T3-L1 cells, has also demonstrated a reduction in lipid accumulation during differentiation, along with modulation of key adipogenic markers like PPARγ and C/EBPα researchgate.net. While the specific mechanisms of this compound on lipid accumulation in 3T3-L1 cells require further direct investigation, the findings on the parent plant extract are promising.

Inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a therapeutic strategy for managing postprandial hyperglycemia in diabetes journalejmp.comnih.govisciii.es. These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides nih.govmdpi.com. Studies on Pterocarpus marsupium extracts have demonstrated inhibitory effects on both α-amylase and α-glucosidase activity in vitro journalejmp.comjournaljpri.com. For instance, P. marsupium latex showed significant inhibitory effects on α-amylase and α-glucosidase with low IC50 values journalejmp.comjournaljpri.com. While this compound is a component of P. marsupium, the specific contribution of isolated this compound to this enzyme inhibition is not explicitly detailed in the provided results. However, the presence of this compound alongside other bioactive compounds like (-)-epicatechin, marsupin, and pterostilbene in P. marsupium is believed to contribute to its antidiabetic effects, potentially including enzyme modulation sciensage.infoamazonaws.com.

Table 1: In Vitro Enzyme Inhibition by Pterocarpus marsupium Extracts

| Enzyme | Source Extract | IC50 Value (µg/ml) | Reference |

| α-Amylase | P. marsupium latex | 2.97 | journalejmp.com |

| α-Glucosidase | P. marsupium latex | 0.54 | journalejmp.com |

| α-Amylase | P. marsupium latex | Lowest IC50 observed compared to other plants | journaljpri.com |

| α-Glucosidase | P. marsupium latex | Significantly lower IC50 than Acarbose | journaljpri.com |

Impact on Lipid Accumulation in Adipocyte Models (e.g., 3T3-L1 adipocytes)

Antioxidant Mechanisms of this compound in Cellular Systems

Oxidative stress plays a significant role in the pathogenesis of various diseases, including diabetes researchgate.netddtjournal.com. Antioxidants can counteract oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes ddtjournal.comresearchgate.netnih.gov. This compound's chemical structure, with its hydroxyphenyl groups, suggests potential antioxidant activity ontosight.ai.

Table 2: DPPH Radical Scavenging Activity of Pterocarpus marsupium Extracts

| Extract Source | Concentration (mg/ml) | % Inhibition (DPPH) | EC50 (µg/ml) | Reference |

| P. marsupium heartwood (water extract) | Not specified | Not specified | 182.74 | researchgate.net |

| P. marsupium heartwood (alcoholic extract) | 10 | 17.66 ± 1.94 | Not specified | researchgate.net |

| P. marsupium heartwood (alcoholic extract) | 320 | 61.96 ± 0.58 | Not specified | researchgate.net |

Impact on Endogenous Antioxidant Enzyme Systems

Research into the antioxidant properties of Pterocarpus marsupium extracts, which contain this compound, indicates an impact on endogenous antioxidant enzyme systems. Studies have shown that these extracts can enhance the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GPx). jptcp.comddtjournal.comjournalejmp.com This enhancement is considered crucial for maintaining cellular homeostasis and protecting against oxidative stress. jptcp.com The presence of flavonoids, including this compound, in these extracts is thought to contribute to this observed effect. jptcp.comjournalejmp.com

Investigation of Anti-Inflammatory Effects in Cellular Models (e.g., cytokine modulation, COX-2 inhibition)

Preclinical investigations using cellular models have explored the anti-inflammatory effects associated with Pterocarpus marsupium extracts, where this compound is present. These studies suggest that the anti-inflammatory properties are linked to the modulation of inflammatory mediators. jptcp.comijpsjournal.com Research indicates that these extracts can reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). jptcp.comqeios.comresearchgate.net Additionally, inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways, has been observed. jptcp.comijpsjournal.com While this compound is a component of these extracts, other flavonoids like epicatechin and pterostilbene are also highlighted for their contribution to the anti-inflammatory effects. jptcp.comijpsjournal.com One study specifically mentions this compound along with other compounds in an extract showing comparable inhibition of PGE2 production and selective COX-1/2 inhibition. ijpsjournal.comresearchgate.net

Anticancer Potential in Cancer Cell Lines (e.g., induction of apoptosis, inhibition of proliferation, cell cycle arrest, angiogenesis)

The anticancer potential of Pterocarpus marsupium extracts, containing this compound, has been investigated in various cancer cell lines. Studies have shown that these extracts and some of their isolated compounds can exhibit anti-cancer properties through several mechanisms. jptcp.comijpsjournal.comresearchgate.net These mechanisms include the induction of apoptosis (programmed cell death), inhibition of cancer cell proliferation, and inhibition of angiogenesis (the formation of new blood vessels that support tumor growth). jptcp.comresearchgate.net Research on cancer cell lines has demonstrated that extracts can inhibit the proliferation of various cancer cells. jptcp.com While this compound is a component, studies often highlight the effects of other compounds like pterostilbene and marsupin in inducing apoptosis in specific cancer cell lines. jptcp.comijpsjournal.com The diverse array of bioactive compounds in P. marsupium is considered to contribute to its observed anticancer potential. jptcp.comresearchgate.net

Neuroprotective Properties in Neuronal Cell Cultures (e.g., against glutamate-induced toxicity)

Research suggests potential neuroprotective properties associated with Pterocarpus marsupium extracts, which contain this compound. While the provided information primarily discusses the neuroprotective effects of the extract in animal models of neuropathy and links it to antioxidant and anti-inflammatory activities, the concept of glutamate-induced toxicity in neuronal cell cultures is a relevant area of preclinical neuroprotection research. researchgate.netcore.ac.uk Although direct studies specifically detailing this compound's isolated effect against glutamate-induced toxicity in neuronal cell cultures are not explicitly detailed in the provided snippets, the presence of this compound in extracts demonstrating neuroprotective potential suggests it may play a contributing role, possibly through its antioxidant properties. researchgate.net

Antimicrobial Efficacy Against Pathogenic Microorganisms (e.g., bacteria, fungi)

Pterocarpus marsupium extracts have demonstrated antimicrobial activity against a range of pathogenic bacteria and fungi in preclinical studies. jptcp.comqeios.comijpsjournal.comijrpr.com This efficacy is attributed to the presence of various bioactive compounds, including flavonoids, tannins, and phenolic compounds found in the plant. jptcp.comqeios.com Studies have reported antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Candida albicans. jptcp.comqeios.comijrpr.com this compound is listed as a component of these extracts, suggesting its potential contribution to the observed antimicrobial effects. ijpsjournal.comnih.gov The proposed mechanisms involve disrupting microbial cell membranes and interfering with enzymatic processes. jptcp.com

Influence on Cellular Aging Processes (e.g., replicative lifespan in model organisms like Saccharomyces cerevisiae)

Preclinical research using model organisms has investigated the influence of Pterocarpus marsupium extract on cellular aging processes. Studies using the budding yeast Saccharomyces cerevisiae have shown that P. marsupium extract can extend replicative lifespan. nih.govresearchgate.net Replicative lifespan in yeast is defined as the number of daughter cells produced by a mother cell. nih.gov These findings highlight the potential of P. marsupium extract as a longevity intervention in this model system. nih.govresearchgate.net this compound is identified as a common component of P. marsupium extract, suggesting it may be one of the compounds contributing to this observed effect on cellular aging. researchgate.net

Cardiotonic Effects in Isolated Organ Systems

Studies using isolated organ systems have explored the potential cardiotonic effects of Pterocarpus marsupium heartwood extract, which contains this compound. Research employing the isolated frog heart perfusion technique has indicated that an aqueous extract of P. marsupium heartwood can exert negative chronotropic (decreased heart rate) and positive inotropic (increased force of contraction) effects. mdpi.comresearchgate.net A comparative study using this technique found that a low concentration of digoxin (B3395198) increased the height of the force of concentration by 20%, while an aqueous extract of P. marsupium heartwood produced an 80% increase, suggesting a more pronounced positive inotropic effect in this model. mdpi.com The heartwood extract is known to contain 5,7,2-4 tetrahydroxy isoflavone (B191592) 6-6 glycoside, a potent antioxidant believed to contribute to the prevention of cardiovascular disease. mdpi.com

In Vivo Preclinical Studies of this compound and Enriched Extracts (Excluding Human Data)

Preclinical in vivo studies, primarily in animal models, have investigated the effects of this compound and extracts enriched with this compound on various metabolic parameters and antioxidant status.

Animal Models for Metabolic Disorders

Animal models are widely used in preclinical research to study metabolic disorders such as diabetes and obesity, and to evaluate the potential efficacy of therapeutic compounds. physiogenex.comfrontiersin.orgsyncrosome.comjax.orgusamv.ro Common models include those induced chemically, such as with streptozotocin (B1681764) or alloxan, or those induced by diet, such as high-fat diets. frontiersin.orgmdpi.com

Antihyperglycemic Effects in Diabetic Animal Models (e.g., streptozotocin-induced, alloxan-induced)

Research in diabetic animal models, including those induced by streptozotocin or alloxan, has explored the antihyperglycemic effects of Pterocarpus marsupium extracts, which contain this compound. Methanol (B129727), ethanol (B145695), and aqueous extracts of P. marsupium heartwood have demonstrated hypoglycaemic effects in streptozotocin or alloxan-induced rats. journalejmp.com Studies have shown that these extracts can lower blood sugar concentrations in alloxan-diabetic rats. journalejmp.com this compound, along with marsupsin (B1215608) and pterostilbene isolated from P. marsupium heartwood, has been reported to lower blood glucose levels in streptozotocin-induced diabetic rats, with effects comparable to that of metformin (B114582). journalejmp.com Aqueous extracts of P. marsupium bark have also shown efficacy in reducing blood glucose in alloxan-induced diabetic rats and in rats fed a fructose-rich diet. journalejmp.comdoi.orgnih.gov

Table 1: Summary of Antihyperglycemic Effects in Diabetic Animal Models

| Animal Model | Extract/Compound Tested | Key Finding | Source |

| Streptozotocin-induced rats | This compound, Marsupsin, Pterostilbene (from heartwood) | Lowered blood glucose comparable to metformin. | journalejmp.com |

| Alloxan-induced rats | Ethyl acetate (B1210297) fraction of ethanol extract (heartwood) | Lowered blood sugar concentration. | journalejmp.com |

| Alloxan-induced rats | Ethanol extracts (bark) | Caused a reduction in blood glucose. | journalejmp.com |

| Fructose-fed rats | Aqueous extract (bark) | Lowered serum glucose concentration. | journalejmp.comnih.gov |

Hypolipidemic and Anti-obesity Effects in Rodent Models

Studies in rodent models have investigated the effects of Pterocarpus marsupium extracts and constituents on lipid profiles and obesity parameters. An ethyl acetate extract of P. marsupium heartwood, containing flavonoids such as marsupsin, this compound, and liquiritigenin (B1674857), was administered to rats with hyperlipidemia induced by diet or Triton. nih.gov Administration of the extract resulted in a significant reduction in serum triglyceride, total cholesterol, and LDL- and VLDL-cholesterol levels. nih.gov this compound and liquiritigenin were found to significantly reduce serum cholesterol, LDL-cholesterol, and the atherogenic index. nih.govcore.ac.ukcore.ac.uk this compound was additionally effective in lowering serum triglyceride levels. nih.gov

In a rat model of high carbohydrate diet-induced metabolic syndrome, an aqueous extract of P. marsupium caused a significant reduction in body weight, abdominal circumference, and serum triglyceride levels. researchgate.net These results were similar to those observed in the standard treatment group receiving metformin and atorvastatin. researchgate.net

Table 2: Summary of Hypolipidemic and Anti-obesity Effects in Rodent Models

| Animal Model | Extract/Compound Tested | Key Findings | Source |

| Diet/Triton-induced hyperlipidemic rats | Ethyl acetate extract (heartwood) | Reduced serum triglyceride, total cholesterol, LDL-, and VLDL-cholesterol. | nih.gov |

| Diet/Triton-induced hyperlipidemic rats | This compound, Liquiritigenin (from heartwood) | Reduced serum cholesterol, LDL-cholesterol, atherogenic index. This compound also lowered triglycerides. | nih.govcore.ac.ukcore.ac.uk |

| High carbohydrate diet-induced metabolic syndrome rats | Aqueous extract (P. marsupium) | Reduced body weight, abdominal circumference, and serum triglycerides. | researchgate.net |

Influence on Insulin Sensitivity and Glucose Homeostasis

The influence of Pterocarpus marsupium extracts and constituents on insulin sensitivity and glucose homeostasis has been explored in animal models. Fructose feeding in rats is known to induce insulin resistance, impaired glucose tolerance, and hyperinsulinemia. doi.orgnih.gov An aqueous extract of P. marsupium bark administered to fructose-fed rats for 30 days substantially prevented hypertriglyceridemia and hyperinsulinemia. doi.orgnih.govresearchgate.net This suggests a potential beneficial effect on insulin resistance, an associated disorder of type 2 diabetes. doi.orgnih.govresearchgate.net While several antidiabetic principles, including this compound, have been identified in P. marsupium, further studies are needed to fully certify their efficacy. doi.orgnih.govresearchgate.net

Animal models are crucial for studying glucose homeostasis, insulin sensitivity, and the mechanisms underlying diabetes. physiogenex.comnih.govnih.gov Techniques such as glucose tolerance tests and insulin tolerance tests are commonly used to assess these parameters in rodent models. physiogenex.comnih.govnih.gov

Evaluation of Antioxidant Status in Animal Models of Oxidative Stress

Oxidative stress plays a role in various pathological disorders, including diabetes and cardiovascular diseases. core.ac.ukresearchgate.netscielo.brnih.govmdpi.com Evaluating antioxidant status in animal models of oxidative stress is important for understanding the protective effects of potential therapeutic compounds.

Methanolic extract of P. marsupium bark has shown antioxidant effects on H₂O₂ induced oxidative stress in isolated frog heart muscle. researchgate.net An aqueous extract of P. marsupium stem bark demonstrated strong antioxidant activity in vitro and normalized antioxidant status (superoxide dismutase, catalase, glutathione peroxidase, and glutathione reductase) in liver slices. researchgate.net The extract also protected liver cells against ethanol-induced oxidative stress. researchgate.net

While the direct antioxidant effects of isolated this compound in in vivo animal models of oxidative stress are not explicitly detailed in the provided search results, the antioxidant activity of the extracts containing this compound suggests that this compound, possibly in synergy with other constituents, may contribute to the observed protective effects against oxidative damage. core.ac.ukresearchgate.net

Table 3: Summary of Antioxidant Effects

| Model System | Extract/Compound Tested | Key Findings | Source |

| Isolated frog heart muscle | Methanolic extract (P. marsupium) | Showed antioxidant effects against H₂O₂ induced oxidative stress. | researchgate.net |

| Liver slices (in vitro) | Aqueous extract (P. marsupium) | Strong antioxidant activity, normalized antioxidant enzymes, protected against ethanol-induced oxidative stress. | researchgate.net |

Assessment of Anti-Inflammatory Responses in Preclinical Disease Models

This compound is recognized as a flavonoid constituent of Pterocarpus marsupium heartwood ijpsjournal.comresearchgate.netscispace.comjptcp.comimpactfactor.orgthepharmajournal.com. Extracts from P. marsupium have demonstrated anti-inflammatory effects in various animal models of inflammation jptcp.comimpactfactor.orgeijppr.comnih.govnih.govresearchgate.netijpsjournal.com. For instance, studies in rats have shown that P. marsupium extract significantly reduced paw edema induced by carrageenan, with an effect comparable to standard anti-inflammatory drugs jptcp.comimpactfactor.org. Additionally, aqueous extracts of P. marsupium have been observed to lower elevated levels of the inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in rats with type 2 diabetes eijppr.comrjpponline.org. While this compound is considered to contribute to the anti-inflammatory and cardioprotective effects of P. marsupium jptcp.comimpactfactor.org, specific preclinical data detailing the anti-inflammatory responses assessed solely for isolated this compound in animal disease models were not extensively available in the provided search results.

Studies on Neuroprotection and Cognitive Function in Animal Models

Pterocarpus marsupium has been reported to show neuroprotective and memory-enhancing activities in animal models eijppr.comijpsjournal.com. This compound is listed among the notable flavonoid compounds present in the plant ijpsjournal.comresearchgate.netscispace.comjptcp.comimpactfactor.orgthepharmajournal.com. Studies on the methanol extract of P. marsupium have investigated its effects on learning and memory in albino mice, showing significant maintenance of equilibrium on a rotating rod and amelioration of scopolamine-induced amnesia in the elevated plus maze test . While this compound is a constituent of these extracts associated with the plant's diverse pharmacological actions, specific preclinical data focusing solely on the neuroprotective effects or improvements in cognitive function assessed for isolated this compound in animal models were not detailed within the provided search results.

Investigation of Anticancer Activity in Preclinical Animal Models

Assessment of Antimicrobial Efficacy in Animal Infection Models

Pterocarpus marsupium has demonstrated antimicrobial activity against a range of pathogenic bacteria and fungi ijpsjournal.comresearchgate.netjptcp.comeijppr.com. This efficacy is primarily attributed to the presence of tannins, flavonoids, and phenolic compounds in the plant jptcp.com. This compound is a known flavonoid constituent of P. marsupium ijpsjournal.comresearchgate.netscispace.comjptcp.comimpactfactor.orgthepharmajournal.com and is listed among the compounds with antibacterial and antifungal properties researchgate.net. While animal models are essential for assessing the effectiveness of antimicrobial agents against infections ijpsjournal.comnih.govzenodo.org, specific preclinical data evaluating the antimicrobial efficacy solely of isolated this compound in animal infection models were not detailed in the provided search results.

Cardiovascular Effects in Animal Models (e.g., blood pressure, lipid profiles, endothelial function, platelet aggregation)

Studies investigating the cardiovascular effects of Pterocarpus marsupium and its constituents in animal models have shown beneficial outcomes, particularly concerning lipid profiles ijpsjournal.comresearchgate.netjptcp.comimpactfactor.orgeijppr.comjournalejmp.comijbcp.comresearchgate.net. This compound, along with other flavonoid constituents like marsupsin and liquiritigenin, has been specifically investigated for its antihyperlipidemic effects in rats ijbcp.comimpactfactor.orgnih.gov.

In studies involving rats with hyperlipidemia induced by diet or Triton, oral administration of this compound resulted in a significant reduction in serum lipid levels ijbcp.comimpactfactor.orgnih.gov. This compound was found to effect a significant fall in serum cholesterol, LDL-cholesterol, and atherogenic index impactfactor.orgnih.gov. Furthermore, this compound was additionally effective in lowering serum triglyceride levels ijbcp.comimpactfactor.orgnih.gov. The administration of this compound for 14 consecutive days produced a significant reduction in serum triglyceride, total cholesterol, and LDL- and VLDL-cholesterol levels without a significant effect on the level of HDL-cholesterol impactfactor.orgnih.gov.

While P. marsupium extracts have also been associated with regulating blood pressure and improving endothelial function in animal models jptcp.comimpactfactor.orgeijppr.comresearchgate.net, specific data regarding these effects solely for isolated this compound were not available in the provided search results. Similarly, while platelet aggregation is a relevant factor in cardiovascular health and studied in animal models nih.govresearchgate.netmdpi.comresearchgate.netseismictx.com, specific preclinical data on the effects of isolated this compound on platelet aggregation in animal models were not found in the provided snippets.

The following table summarizes the observed effects of this compound on lipid profiles in hyperlipidemic rat models based on the available data:

| Parameter | Effect of this compound in Hyperlipidemic Rats | Source |

| Serum Cholesterol | Significant fall | ijbcp.comimpactfactor.orgnih.gov |

| Serum LDL-Cholesterol | Significant fall | impactfactor.orgnih.gov |

| Serum VLDL-Cholesterol | Reduction | impactfactor.orgnih.gov |

| Serum Triglycerides | Significant lowering | ijbcp.comimpactfactor.orgnih.gov |

| Atherogenic Index | Significant fall | impactfactor.orgnih.gov |

| Serum HDL-Cholesterol | No significant effect | impactfactor.orgnih.gov |

Anticataract Activity in Diabetic Animal Models

Long-term complications, such as cataract development, are frequently encountered in diabetes mellitus and have been investigated in diabetic animal models rjpponline.orgresearchgate.netnih.gov. Aqueous extracts of Pterocarpus marsupium bark have shown anticataract activity in alloxan-induced diabetic rats, evidenced by a decreased opacity index rjpponline.orgresearchgate.netnih.gov. This compound is among the chemical constituents that have been identified and isolated from P. marsupium and is mentioned in the context of the plant's promising results in the treatment of cataract researchgate.net. However, specific preclinical data evaluating the anticataract activity solely of isolated this compound in diabetic animal models were not detailed in the provided search results.

Cellular and Molecular Mechanisms of this compound Action

The biological activities of Pterocarpus marsupium and its constituents are mediated through interactions with various molecular targets and cellular pathways jptcp.com. As a flavonoid glycoside uni.luctdbase.org, this compound's structure provides insights into potential mechanisms. The presence of hydroxyphenyl groups in this compound suggests potential antioxidant activity, a common feature among phenolic compounds, which could involve scavenging free radicals and protecting cells from oxidative stress uni.lujptcp.comimpactfactor.org. Antioxidant activity is considered a contributing factor to the plant's various therapeutic effects, including cardiovascular benefits jptcp.comimpactfactor.org.

While the mechanisms for the anti-inflammatory effects of P. marsupium extracts are linked to the inhibition of pathways like NF-κB and MAPK jptcp.comimpactfactor.org, and antidiabetic effects involve mechanisms such as enhanced insulin secretion, improved glucose uptake, and increased insulin sensitivity, primarily attributed to compounds like epicatechin scispace.comjptcp.comimpactfactor.orgjournalejmp.comscispace.com, specific cellular and molecular mechanisms of action demonstrated solely for isolated this compound were not extensively detailed in the provided search results.

An in-silico study investigating the binding affinity of P. marsupium phytoconstituents against alpha-glucosidase, an enzyme involved in carbohydrate digestion, showed that this compound had a favorable docking score, suggesting a potential mechanism for antidiabetic effects through enzyme inhibition jazindia.com. However, this finding is based on computational analysis and requires validation through in vitro and in vivo studies to confirm its relevance as a cellular or molecular mechanism of this compound action.

Modulation of Signal Transduction Pathways (e.g., AMPK, mTOR, PI3K/Akt)

Preclinical studies suggest that this compound, or extracts containing it, may influence key signal transduction pathways involved in metabolism, growth, and survival. The AMP-activated protein kinase (AMPK), mammalian target of rapamycin (B549165) (mTOR), and phosphoinositide 3-kinase (PI3K)/Akt pathways are central to cellular energy homeostasis and various disease processes. cambridge.orgwikipedia.orggenome.jp

AMPK is an energy-sensing enzyme that, when activated, promotes glucose uptake and fatty acid oxidation. jptcp.comtdl.org Studies on Pterocarpus marsupium extracts containing this compound have indicated potential effects on AMPK activation, contributing to observed antidiabetic properties in animal models. jptcp.comtdl.orgresearchgate.net Activation of AMPK can lead to improved glucose uptake and reduced hepatic glucose production. jptcp.com

The PI3K/Akt pathway is critical for cell survival, proliferation, and glucose metabolism. jptcp.comwikipedia.orggenome.jp It is often dysregulated in conditions like cancer and diabetes. jptcp.comwikipedia.org While direct evidence for this compound's specific impact on this pathway is limited in the provided results, related flavonoids from Pterocarpus marsupium have been shown to activate the PI3K/Akt pathway, leading to improved glucose transport. jptcp.comnih.gov This pathway is also known to interact with mTOR.

The mTOR pathway is involved in regulating cell growth, proliferation, and protein synthesis. wikipedia.org Inhibition of mTOR has been linked to increased lifespan in some studies. plos.org Research on herbal extracts containing compounds found in Pterocarpus marsupium has indicated potential inhibition of mTOR expression. plos.org While the precise role of this compound in modulating mTOR requires further specific investigation, its presence in extracts affecting this pathway suggests a potential influence.

Collectively, these findings suggest that this compound may exert its biological effects, particularly in metabolic contexts, through the modulation of these interconnected signaling networks.

Transcriptomic and Proteomic Analysis of this compound-Mediated Effects

Transcriptomic and proteomic analyses provide comprehensive insights into how a compound affects gene and protein expression profiles within cells or tissues. These techniques can reveal the molecular pathways and biological processes influenced by this compound.

Transcriptomic analysis, often performed using RNA sequencing (RNA-Seq), measures the levels of all RNA molecules, indicating changes in gene expression. Studies involving Medicago truncatula inoculated with Pythium oligandrum have utilized transcriptomic analysis and detected the presence of this compound, observing changes in gene expression profiles over time. nih.govresearchgate.net These analyses can help identify genes that are up- or down-regulated in response to the presence of this compound, providing clues about the cellular responses it elicits. For example, transcriptomic data in the Medicago truncatula study supported the role of this compound and other compounds in root defense stimulation and the synthesis of antimicrobial compounds. nih.gov

Proteomic analysis involves the large-scale study of proteins, including their expression levels, modifications, and interactions. This can complement transcriptomic data by showing how changes in mRNA levels translate into changes in protein abundance and activity. While specific proteomic studies solely focused on this compound were not prominently featured in the search results, proteomic analysis has been used in related contexts, such as investigating the effects of the related compound pterostilbene on protein modulation in Drosophila. researchgate.netnih.gov Applying proteomic techniques to study this compound's effects would provide valuable data on the proteins directly or indirectly influenced by the compound, offering a deeper understanding of its mechanisms of action.

Metabolomic Profiling to Elucidate Metabolic Shifts Induced by this compound

Metabolomic profiling involves the comprehensive analysis of small molecules (metabolites) within a biological system. This approach can reveal metabolic changes induced by a compound like this compound, providing functional insights into its effects on cellular biochemistry.

Studies utilizing metabolomic analysis in plants where this compound is present, such as Medicago truncatula interacting with Pythium oligandrum, have shown that this compound levels correlate with changes in the plant's metabolic profile. nih.govresearchgate.net These shifts in metabolite levels can indicate altered metabolic pathways, such as those involved in defense responses or energy metabolism. For instance, in the Medicago truncatula study, metabolomic data, alongside transcriptomic data, supported the role of this compound in stimulating the synthesis of isoflavonoids and phenylpropanoids, which are involved in plant defense. nih.gov

While the provided searches highlight metabolomic studies in plants where this compound is found, applying this technique to animal or cellular models treated with isolated this compound would directly reveal the metabolic shifts it induces in those systems. This could include changes in glucose metabolism, lipid profiles, or antioxidant pathways, providing a clearer picture of its biological activities at a functional level. This compound has been noted for decreasing lipid peroxidation and supporting the antioxidant defense system, which would likely be reflected in metabolomic profiles. thieme-connect.de

Influence on Gene Expression and Protein Regulation

This compound's biological effects are ultimately mediated by its influence on gene expression and protein regulation. This involves the processes by which genetic information is transcribed into RNA and translated into proteins, as well as the subsequent modifications and regulation of protein activity.

As indicated by transcriptomic analyses, this compound can influence the expression levels of numerous genes. nih.govresearchgate.net Changes in gene expression can lead to altered levels of corresponding proteins, thereby affecting cellular functions. For example, if this compound upregulates genes encoding antioxidant enzymes, this would lead to increased protein levels of these enzymes and enhanced cellular defense against oxidative stress.

Protein regulation encompasses various mechanisms beyond just altered synthesis, including post-translational modifications (like phosphorylation), protein degradation, and protein-protein interactions. While the provided searches offer limited specific details on how this compound directly regulates protein activity or stability, its potential modulation of signaling pathways like AMPK and PI3K/Akt implies an influence on proteins within those cascades, often through phosphorylation events. jptcp.comwikipedia.orggenome.jptdl.orgresearchgate.net Further research is needed to fully delineate the specific genes and proteins regulated by this compound and the precise mechanisms involved.

Role in Cellular Homeostasis and Stress Response

Cellular homeostasis refers to the ability of cells to maintain a stable internal environment despite external changes. Cellular stress responses are the mechanisms cells employ to cope with various stressors, such as oxidative stress, metabolic imbalances, or proteotoxic insults. numberanalytics.comembopress.orgresearchgate.net

This compound's reported antioxidant properties suggest a role in mitigating oxidative stress, a key disruptor of cellular homeostasis. thieme-connect.de By decreasing lipid peroxidation and supporting the antioxidant defense system, this compound may help protect cells from oxidative damage. thieme-connect.de

Furthermore, the potential modulation of energy-sensing pathways like AMPK by this compound points to an involvement in maintaining metabolic homeostasis. jptcp.comtdl.orgresearchgate.net AMPK activation helps cells adapt to metabolic stress by promoting ATP production and inhibiting ATP-consuming processes. tdl.org

Cellular stress responses are often regulated by complex networks involving transcription factors like Nrf2 and heat shock factors (HSFs), as well as sirtuins. embopress.orgresearchgate.net While direct links between this compound and the specific activation of these stress response regulators are not explicitly detailed in the provided results, its antioxidant and metabolic effects suggest it may indirectly influence these pathways, contributing to cellular resilience and the maintenance of homeostasis under stressful conditions. For example, pterostilbene, a related compound, has been shown to activate the Nrf2-mediated pathway, increasing the expression of antioxidant enzymes. nih.gov Given the structural similarities and shared plant source, this compound might exert similar effects.

Pterosupin Derivatives and Structure Activity Relationship Sar Studies

Identification and Isolation of Natural Pterosupin (B1219496) Derivatives

This compound is found in various parts of Pterocarpus marsupium, particularly the heartwood and root. fishersci.nlresearchgate.netresearchgate.netphcog.comciteab.combohrium.comlipidmaps.orguni.lu Its isolation is typically achieved through extraction methods from these plant tissues. uni.lu

Alongside this compound, several other natural compounds have been identified and isolated from Pterocarpus marsupium. These include a variety of flavonoids, isoflavonoids, and other phenolic compounds. Some of the notable co-occurring compounds are pseudobaptigenin, liquiritigenin (B1674857), isoliquiritigenin, garbanzol, 5-deoxy-kaempferol, p-hydroxybenzaldehyde, marsupsin (B1215608), pterostilbene (B91288), (-)-epicatechin (B1671481), pterocarposide, 2,6-dihydroxyphenyl glucopyranoside, pteroside, vijayoside, pterosupol, marsuposide, quercetin, vanillic acid, formononetin, and naringenin. fishersci.nlresearchgate.netphcog.combohrium.comlipidmaps.orguni.lufishersci.canih.gov The presence of these structurally related compounds in the same plant source provides a basis for comparative SAR studies.

Synthesis and Modification of this compound Analogues

Information specifically detailing the synthesis and modification of this compound analogues is limited within the provided search results. However, the broader field of natural product research, particularly concerning compounds from the Leguminosae family to which Pterocarpus marsupium belongs, involves the laboratory synthesis and semi-synthesis of analogous substances to explore their medicinal potential. fishersci.nl

The structural complexity of this compound, characterized by its dihydrochalcone (B1670589) core and a C-glycosyl moiety fishersci.nlresearchgate.net, suggests that synthetic efforts would likely involve constructing or modifying these key structural elements. Modifications could aim to alter properties such as solubility, stability, or target interaction, thereby influencing the biological activity and pharmacological profile of the resulting analogues. While specific synthetic routes for this compound analogues are not detailed, general methods for synthesizing related flavonoid and isoflavonoid (B1168493) structures, such as substituted pterocarpans, exist and might provide a starting point for such endeavors. uni.lu

Computational Modeling and In Silico Approaches for SAR Elucidation

Computational modeling and in silico approaches, particularly molecular docking, have been employed to investigate the potential biological activities and SAR of compounds found in Pterocarpus marsupium, including this compound. nih.govthegoodscentscompany.com These methods offer a precise, fast, cost-effective, and time-saving way to predict the binding affinity and interaction patterns of compounds with target proteins. nih.gov

Studies utilizing molecular docking have explored the interactions of this compound and other constituents with enzymes relevant to conditions like diabetes, such as α-amylase and α-glucosidase. nih.govthegoodscentscompany.com For instance, in silico studies have predicted the binding affinity of this compound against alpha-glucosidase, with one study indicating a favorable docking score compared to a native ligand. thegoodscentscompany.com These computational analyses can provide insights into the potential inhibitory mechanisms and help identify key structural features responsible for binding to the target site through analyzing interactions with specific amino acid residues. nih.gov

In silico approaches are valuable tools in the initial stages of SAR elucidation, helping to prioritize compounds for experimental testing and guiding the design of novel analogues with potentially improved activity. uni.lu

Experimental Approaches to Characterize SAR of this compound and its Derivatives

Experimental approaches are crucial for validating the biological activities predicted by in silico methods and for comprehensively characterizing the SAR of this compound and its derivatives. These approaches typically involve in vitro and in vivo studies to evaluate the biological effects of isolated compounds.

Studies have investigated the effects of this compound and other phenolic constituents from Pterocarpus marsupium, such as marsupsin and pterostilbene, on biological parameters like blood glucose levels in animal models. bohrium.comlipidmaps.orgwikipedia.org By comparing the observed biological activities of structurally similar compounds isolated from the same source, researchers can begin to understand how specific structural variations influence the potency and efficacy. bohrium.comlipidmaps.orgwikipedia.org For example, while marsupsin and pterostilbene demonstrated significant reductions in blood glucose levels in hyperglycemic rats, the effect of this compound in this specific context, based on the provided snippets, might differ, highlighting potential SAR insights. bohrium.comlipidmaps.orgwikipedia.org

Further experimental approaches for SAR characterization can include:

Testing a range of natural derivatives and synthetic analogues with systematic structural modifications.

Conducting in vitro assays to measure activity against specific molecular targets (e.g., enzyme inhibition, receptor binding).

Evaluating pharmacokinetic properties (absorption, distribution, metabolism, excretion) to understand how structural changes affect the compound's fate in the body.

These experimental data, combined with structural information, allow for the establishment of relationships between chemical structure and biological activity.

Impact of Glycosylation on this compound Bioactivity and Pharmacological Profile

This compound is characterized as a C-glycosyl-beta-hydroxydihydrochalcone, meaning it contains a sugar moiety (glucose) attached via a carbon-carbon bond. fishersci.nlresearchgate.net This glycosylation is a significant structural feature that can profoundly impact the bioactivity and pharmacological profile of natural compounds.

In other contexts, glycosylation has been shown to be essential for the transport of compounds across biological membranes, such as the intestinal absorption of senna glycosides. uni.lu It can also affect the distribution and metabolism of compounds in the body. Furthermore, the sugar moiety can influence the binding affinity and specificity of a compound to its target protein through additional hydrogen bonding or steric interactions. Research into the impact of glycosylation on this compound would likely involve isolating or synthesizing the aglycone and other glycosylated forms and comparing their biological activities and pharmacokinetic properties.

Sustainable Sourcing and Biotechnological Advancement in Pterosupin Research

Conservation Strategies for Pterosupin-Producing Plants (e.g., Pterocarpus marsupium)

Conservation efforts for P. marsupium are crucial due to its threatened status nih.govencyclopedia.publu.lv. These strategies aim to protect existing populations and facilitate the regeneration of the species.

Genetic Diversity Studies for Germplasm Preservation